3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a thiazole ring, and various substituents such as chlorine, methyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylphenyl isocyanate: A related compound with similar structural features and reactivity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with comparable biological activities.
Uniqueness
What sets 3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2OS2 |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2OS2/c1-3-12-25(21(26)20-19(23)16-6-4-5-7-18(16)28-20)22-24-17(13-27-22)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
IRGWJYYISZUJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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